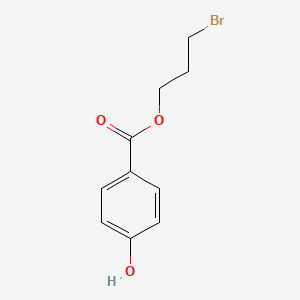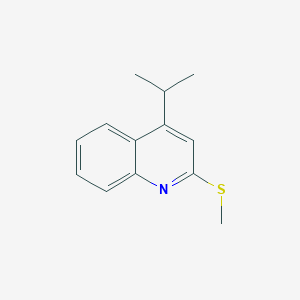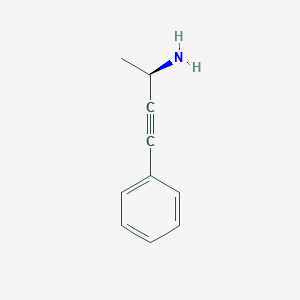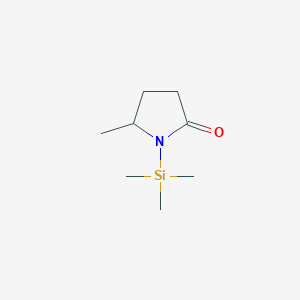
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid is an organic compound with a molecular formula of C11H14O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Benzyloxy)-2-hydroxybutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-2-hydroxybutanoic acid.
Benzylation: The hydroxyl group of (S)-2-hydroxybutanoic acid is protected by benzylation using benzyl bromide in the presence of a base like sodium hydride.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products
Oxidation: Formation of (2S)-4-(Benzyloxy)-2-oxobutanoic acid.
Reduction: Formation of (2S)-4-(Benzyloxy)-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-4-(Benzyloxy)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Hydroxybutanoic acid: Lacks the benzyl group, making it less hydrophobic.
(2S)-4-(Methoxy)-2-hydroxybutanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
(2S)-4-(Phenoxy)-2-hydroxybutanoic acid: Contains a phenoxy group, which can influence its biological activity.
Uniqueness
(2S)-4-(Benzyloxy)-2-hydroxybutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
172471-74-8 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H14O4/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |
Clé InChI |
SCCDDTVSKVSXRF-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
